molecular formula C24H32ClN3O2 B14324923 Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride CAS No. 101564-66-3

Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride

Cat. No.: B14324923
CAS No.: 101564-66-3
M. Wt: 430.0 g/mol
InChI Key: JKOKFUYVMGBCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a diisopropylamino group and two phenyl groups, making it a unique and potentially valuable chemical entity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydantoins typically involves the condensation of amino acids with cyanates or isocyanates. One common method is the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate . For the specific synthesis of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride, the following steps can be employed:

    Starting Materials: The synthesis begins with the appropriate amino acid derivative and diisopropylamine.

    Condensation Reaction: The amino acid derivative is reacted with diisopropylamine in the presence of a cyanate or isocyanate to form the hydantoin ring.

    Cyclization: The intermediate product undergoes cyclization under basic conditions to form the hydantoin structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of hydantoins often utilizes continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride involves its interaction with specific molecular targets. The diisopropylamino group may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The phenyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily .

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.

    Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.

    Dantrolene: A muscle relaxant that also contains a hydantoin moiety.

Uniqueness

Hydantoin, 3-(3-(diisopropylamino)propyl)-5,5-diphenyl-, hydrochloride is unique due to the presence of the diisopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other hydantoin derivatives .

Properties

CAS No.

101564-66-3

Molecular Formula

C24H32ClN3O2

Molecular Weight

430.0 g/mol

IUPAC Name

3-[3-[di(propan-2-yl)amino]propyl]-5,5-diphenylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C24H31N3O2.ClH/c1-18(2)26(19(3)4)16-11-17-27-22(28)24(25-23(27)29,20-12-7-5-8-13-20)21-14-9-6-10-15-21;/h5-10,12-15,18-19H,11,16-17H2,1-4H3,(H,25,29);1H

InChI Key

JKOKFUYVMGBCGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.